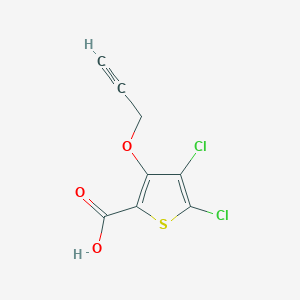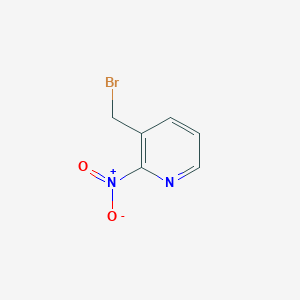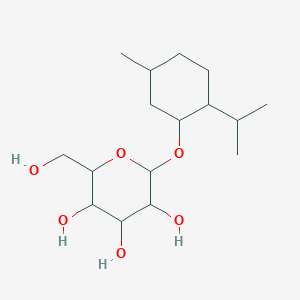
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Vue d'ensemble
Description
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, also known as DCTA, is a heterocyclic compound that has been widely used in scientific research. It belongs to the class of thiophene carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is not fully understood. However, it has been proposed that 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to induce the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid in lab experiments is its relatively simple synthesis method. 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to be unstable under certain conditions, such as in the presence of strong acids or bases.
Orientations Futures
There are many future directions for the research and development of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid. One potential direction is the development of new synthetic methods for the preparation of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid and its derivatives. Another potential direction is the investigation of the mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of new metal-based catalysts using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid as a ligand could lead to the discovery of new organic transformations. Overall, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has great potential for use in scientific research and the development of new therapeutic agents.
Applications De Recherche Scientifique
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been used as a ligand in the development of metal-based catalysts for various organic transformations.
Propriétés
IUPAC Name |
4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFZRIYAYUQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(SC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)



